molecular formula C7H9NO4S2 B2770369 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide CAS No. 210827-40-0

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2770369
CAS No.: 210827-40-0
M. Wt: 235.27
InChI Key: QQHXDULMKSMIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a chemical compound with the CAS Number 210827-40-0 and a molecular formula of C7H9NO4S2 . It belongs to the sulfonamide class of compounds, a group known for its diverse pharmacological activities and significant role in scientific research . Sulfonamides, in general, have a rich history as antibacterial agents that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), thereby disrupting folate synthesis in bacteria . Beyond their antibacterial properties, sulfonamide-containing structures are investigated for their potential to inhibit other enzymes, such as carbonic anhydrase . The specific research applications and biological mechanisms of action for this compound are an area for further investigation by the scientific community. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c8-14(9,10)6-3-5(4-13-6)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHXDULMKSMIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CSC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Protection via Ethylene Glycol

The foundational step in synthesizing this compound involves protecting a reactive ketone group as a 1,3-dioxolane. This is achieved through acid-catalyzed condensation with ethylene glycol.

Procedure :

  • Starting Material : 3-(Bromoacetyl)thiophene-2-sulfonamide is suspended in toluene (10–20 volumes) with ethylene glycol (5–10 equivalents).
  • Catalyst : p-Toluenesulfonic acid (0.1–0.5 equivalents) is added to facilitate the reaction.
  • Reaction Conditions : The mixture is refluxed under azeotropic conditions for 5–12 hours to remove water, ensuring complete conversion.
  • Work-Up : After cooling, triethylamine and water are added to neutralize the acid. The organic phase is separated, washed, and concentrated under vacuum.

Outcomes :

  • Yield : 80–95%.
  • Purity : >95% by HPLC.
  • Key Advantage : Toluene’s high boiling point (110°C) enables efficient water removal, while ethylene glycol’s excess drives the equilibrium toward dioxolane formation.

Alternative Protecting Agents and Solvents

While ethylene glycol is standard, variations in diols (e.g., 1,2-propanediol) or solvents (e.g., xylene) have been explored to optimize reaction kinetics.

Example :

  • Diol : 1,2-Propanediol (7 equivalents) in xylene.
  • Catalyst : Boron trifluoride etherate (0.2 equivalents).
  • Yield : 88% after 8 hours of reflux.

Trade-offs : Xylene increases reaction temperature (140°C), accelerating the process but risking side reactions in heat-sensitive substrates.

Optimization of Reaction Parameters

Catalytic Systems

Acid catalysts significantly influence reaction efficiency:

Catalyst Solvent Temperature Yield Purity (HPLC)
p-TSA Toluene Reflux 95% 97%
H₂SO₄ Xylene 140°C 88% 93%
BF₃·Et₂O Toluene 100°C 82% 89%

Table 1: Catalyst screening for dioxolane formation.

Key Insight : p-Toluenesulfonic acid (p-TSA) offers superior yields and purity due to its mild acidity and compatibility with toluene.

Solvent Selection

Solvent polarity and boiling point directly impact reaction rate and byproduct formation:

  • Toluene : Preferred for high boiling point and azeotropic water removal.
  • DMSO : Used in later stages for SN2 reactions (e.g., alkylation).
  • Tetrahydrofuran (THF) : Employed in low-temperature lithiation steps.

Advanced Functionalization Strategies

Spirocyclic Intermediate Formation

In patented routes, this compound is converted to spirocyclic intermediates en route to Brinzolamide.

Example :

  • Alkylation : Treatment with 1-chloro-3-methoxypropane in DMSO/K₂CO₃ at 60°C.
  • Cyclization : Intramolecular nucleophilic substitution forms the thiazine ring.

Yield : 90–99%.

Hydroxylamino-O-sulfonic Acid Mediated Amidation

A unique step involves hydroxylamino-O-sulfonic acid to introduce the ethylamino group:

  • Reaction : The spirocyclic intermediate is treated with hydroxylamino-O-sulfonic acid and sodium acetate.
  • Outcome : Forms the final ethylamino moiety with 76–89% yield.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H-NMR (DMSO-d₆):
    • δ 7.40 (s, 1H, thiophene-H),
    • δ 4.19–4.06 (m, 4H, dioxolane-OCH₂),
    • δ 3.83 (s, 2H, SO₂NH₂).
  • LC-MS : [M+H]⁺ = 354.

Chromatographic Purity

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation, confirming purity >95%.

Industrial-Scale Considerations

Cost-Efficiency

  • Solvent Recovery : Toluene is distilled and reused, reducing costs by 20–30%.
  • Catalyst Loading : p-TSA (0.1 eq) minimizes waste without compromising yield.

Environmental Impact

  • Waste Streams : Aqueous phases are neutralized and treated for sulfate/bromide removal.
  • Green Alternatives : Research explores ionic liquids as recyclable catalysts, though yields remain suboptimal (70–75%).

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies demonstrate:

  • Residence Time : 30 minutes vs. 12 hours in batch.
  • Yield : 89% with inline HPLC monitoring.

Enzymatic Protection

Lipase-catalyzed dioxolane formation in non-aqueous media:

  • Yield : 78% (needs optimization).

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Structural Differences :

  • Substitution Pattern : The dioxolane group is located at the 3-position of the thiophene ring instead of the 4-position, making this a positional isomer of the target compound.
  • Molecular Formula: C₇H₉NO₄S₂ (vs. C₇H₉NO₄S₂ for the 4-substituted analogue).

Functional Implications :

  • Steric Considerations : The proximity of the dioxolane and sulfonamide groups in the 3-position could introduce steric hindrance, influencing binding affinity in enzyme pockets .

4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (Z3R)

Structural Differences :

  • Substituent Replacement : The dioxolane group is replaced with a benzothiazole ring (C₁₁H₈N₂O₂S₃), introducing fused aromaticity and nitrogen/sulfur atoms.
  • Molecular Weight : Higher molecular weight (316.4 g/mol) compared to the dioxolane derivative (247.3 g/mol).

Functional Implications :

  • Bioactivity: Benzothiazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole-thiophene-sulfonamide hybrid (Z3R) may exhibit enhanced binding to proteins via π-π stacking or hydrogen bonding compared to the dioxolane analogue.
  • Solubility : The benzothiazole’s hydrophobicity could reduce aqueous solubility relative to the dioxolane-containing compound, impacting pharmacokinetics .

4-(1,3-Dioxolan-2-yl)aniline

Structural Differences :

  • Core Structure: Features an aniline (aromatic amine) instead of a thiophene-sulfonamide backbone (C₉H₁₁NO₂).
  • Functional Groups : Lacks the sulfonamide moiety but retains the dioxolane acetal.

Functional Implications :

  • Reactivity : The primary amine in 4-(1,3-dioxolan-2-yl)aniline enables participation in diazotization or Schiff base formation, unlike the sulfonamide’s acid-base or hydrogen-bonding capabilities.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide C₇H₉NO₄S₂ Thiophene, sulfonamide, dioxolane 247.3 Moderate solubility, potential enzyme inhibition
3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide C₇H₉NO₄S₂ Positional isomer of above 247.3 Altered electronic/steric effects
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (Z3R) C₁₁H₈N₂O₂S₃ Benzothiazole, sulfonamide 316.4 Enhanced aromaticity, lower solubility
4-(1,3-Dioxolan-2-yl)aniline C₉H₁₁NO₂ Aniline, dioxolane 165.2 Synthetic intermediate, amine reactivity

Research Findings and Implications

  • Electronic Modulation : The dioxolane group in this compound likely increases electron density at the thiophene ring compared to benzothiazole-containing analogues, affecting redox behavior or ligand-protein interactions.
  • Biological Relevance : Sulfonamide derivatives are historically linked to carbonic anhydrase inhibition. The dioxolane-thiophene hybrid’s steric profile may favor selectivity for specific enzyme isoforms over benzothiazole-based compounds .
  • Synthetic Utility : The positional isomer (3-substituted dioxolane) could serve as a control in structure-activity relationship (SAR) studies to delineate the impact of substitution patterns on bioactivity .

Biological Activity

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Synthesis and Structure

The synthesis of this compound can be achieved through various chemical pathways involving thiophene derivatives and dioxolane moieties. The structural framework of the compound includes a thiophene ring substituted with a sulfonamide group and a dioxolane ring, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing thiophene and dioxolane structures exhibit notable antibacterial properties. A study highlighted that derivatives of 1,3-dioxolanes demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus625-1250
Enterococcus faecalis625
Pseudomonas aeruginosaNot tested

Antifungal Activity

The antifungal potential of this compound has also been investigated. It has shown significant activity against Candida albicans, with several derivatives exhibiting effective fungicidal properties. The study reported that all tested dioxolane derivatives, except one, displayed promising antifungal activity .

Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties as well. A related compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, was identified as a moderate inhibitor of cyclin-dependent kinase 5 (cdk5), which plays a role in cancer cell proliferation . This suggests that the structural features of thiophene sulfonamides may contribute to their potential as anticancer agents.

Case Studies

  • Antibacterial Study : In a comparative study involving various thiophene derivatives, it was found that those with sulfonamide substitutions exhibited enhanced antibacterial activity against S. aureus and E. faecalis. The structure-activity relationship (SAR) analysis indicated that the presence of the dioxolane moiety significantly influenced the antimicrobial efficacy .
  • Antifungal Evaluation : Another investigation focused on the antifungal effects of several dioxolane derivatives against C. albicans. The results demonstrated that modifications in the substituents on the thiophene ring could lead to improved antifungal activities, highlighting the importance of structural variations in optimizing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide, and how do reaction conditions influence yield and purity?

  • The synthesis involves multi-step reactions, including:

  • Thiophene ring formation : Utilize the Gewald reaction, which condenses ketones, α-cyanoesters, and sulfur under controlled pH and temperature .
  • Dioxolane introduction : React ethylene glycol with an aldehyde/ketone under acidic conditions to form the 1,3-dioxolane ring .
  • Sulfonamide coupling : React thiophene sulfonyl chloride intermediates with amines (e.g., NH₃) in the presence of triethylamine to neutralize HCl byproducts .
    • Key conditions: Solvents (DMF or dichloromethane), catalysts (AlCl₃ for Friedel-Crafts acylation), and reaction time (3–5 days for cyclization steps) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : Assign signals for the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thiophene sulfonamide groups (δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass spectrometry : Confirm molecular weight (e.g., 288.4 g/mol via ESI-MS) .

Q. How can researchers optimize purification methods for this compound?

  • Column chromatography : Use silica gel with gradients of n-pentane/EtOAc (10:1) to separate intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point analysis .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s biological activity?

  • Validation workflows : Compare docking simulations (e.g., AutoDock for enzyme inhibition) with in vitro assays (e.g., IC₅₀ measurements against dihydropteroate synthase) .
  • Structural analogs : Synthesize derivatives (e.g., fluorinated or chlorinated variants) to test hypotheses about electronic effects on activity .

Q. How does the 1,3-dioxolane ring influence the compound’s pharmacokinetic properties and metabolic stability?

  • In vitro metabolism assays : Incubate with liver microsomes to assess oxidative degradation of the dioxolane ring (monitor via LC-MS) .
  • LogP measurements : Compare with non-dioxolane analogs to evaluate lipophilicity changes (e.g., using shake-flask method) .

Q. What mechanistic insights explain its antibacterial activity, and how can resistance be mitigated?

  • Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity for dihydropteroate synthase .
  • Synergistic studies : Combine with cell-penetrating peptides (e.g., polyarginine) to enhance intracellular delivery and reduce MIC values .

Q. How can structural modifications enhance selectivity for cancer-related enzyme targets (e.g., carbonic anhydrase IX)?

  • SAR studies : Introduce substituents (e.g., -CF₃ or -NO₂) at the thiophene 5-position to modulate steric/electronic interactions .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes to guide rational design .

Methodological Notes

  • For advanced SAR studies, cross-validate computational models (e.g., DFT for electronic effects) with experimental kinetics .
  • Address solubility challenges by derivatizing the sulfonamide group (e.g., prodrug strategies with ester linkages) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.